LogP and PSA Comparison: 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde vs. 3-Bromo-4-methoxybenzaldehyde
The target compound exhibits a lower calculated LogP (1.91-1.97) compared to 3-bromo-4-methoxybenzaldehyde (2.27-2.43), indicating reduced lipophilicity despite its larger molecular weight [1][2]. The polar surface area (PSA) is 38.77 Ų for the target compound versus 26.3 Ų for the methoxy analog, a 47% increase that enhances aqueous compatibility [1][2].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.91-1.97; PSA = 38.77 Ų |
| Comparator Or Baseline | 3-Bromo-4-methoxybenzaldehyde: LogP = 2.27-2.43; PSA = 26.3 Ų |
| Quantified Difference | ΔLogP ≈ -0.3 to -0.5; ΔPSA = +12.47 Ų (+47%) |
| Conditions | Computational prediction (XLogP3, TPSA) consistent across multiple databases |
Why This Matters
The lower LogP and higher PSA predict improved aqueous solubility and potentially better pharmacokinetic profiles in downstream drug candidates.
- [1] ChemSrc. 3-Bromo-4-(2-Morpholinoethoxy)benzaldehyde. https://m.chemsrc.com/en/cas/258831-64-0_933501.html View Source
- [2] Molbase. 3-Bromo-4-methoxybenzaldehyde. https://m.molbase.com/moldata/343371.html View Source
